molecular formula C13H14N4O2S2 B11477812 2,4-Dioxo-6-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-7-carbonitrile

2,4-Dioxo-6-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-7-carbonitrile

Cat. No.: B11477812
M. Wt: 322.4 g/mol
InChI Key: KGTIIUMGVYZGBW-UHFFFAOYSA-N
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Description

2,4-DIOXO-6-{[2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-7-CARBONITRILE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a pyrrolidine moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIOXO-6-{[2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-7-CARBONITRILE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2,4-DIOXO-6-{[2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-7-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated intermediates, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,4-DIOXO-6-{[2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-7-CARBONITRILE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-DIOXO-6-{[2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-7-CARBONITRILE involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes, such as poly (ADP-ribose) polymerases (PARPs), which are involved in DNA repair . By inhibiting these enzymes, the compound can induce DNA damage and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIOXO-6-{[2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-7-CARBONITRILE is unique due to its combination of functional groups, which confer distinct electronic and steric properties

Properties

Molecular Formula

C13H14N4O2S2

Molecular Weight

322.4 g/mol

IUPAC Name

2,4-dioxo-6-(2-pyrrolidin-1-ylethylsulfanyl)-1H-thieno[3,2-d]pyrimidine-7-carbonitrile

InChI

InChI=1S/C13H14N4O2S2/c14-7-8-9-10(11(18)16-13(19)15-9)21-12(8)20-6-5-17-3-1-2-4-17/h1-6H2,(H2,15,16,18,19)

InChI Key

KGTIIUMGVYZGBW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N

Origin of Product

United States

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